molecular formula C16H18N4O2S B2877052 6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946332-92-9

6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2877052
CAS No.: 946332-92-9
M. Wt: 330.41
InChI Key: GIOIQSJWGOFIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2,5-Dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic small molecule based on the pharmaceutically active pyrazolo[3,4-d]pyrimidine scaffold, which serves as a bioisostere for purine nucleosides . This core structure is a privileged pharmacophore in medicinal chemistry, designed to act as a potent inhibitor of protein kinases, with high relevance in anticancer research . The compound's structure incorporates key features of established kinase inhibitors: the flat heteroaromatic pyrazolopyrimidine core occupies the adenine binding pocket of enzymes, while the 2,5-dimethylbenzylthio group is designed to embed into a hydrophobic region of the active site, enhancing binding affinity and selectivity . This reagent is intended for research applications in oncology and enzymology, particularly for investigating the mechanism of action and resistance of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a well-validated target in cancers like breast, colon, and non-small cell lung cancer . Its molecular design suggests potential as a lead compound for developing novel targeted therapies and for studying ATP-competitive inhibition mechanisms . Researchers can utilize this compound in in vitro enzymatic assays, cell proliferation studies, and structure-activity relationship (SAR) analyses to further explore its efficacy and specificity. Please Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

6-[(2,5-dimethylphenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10-3-4-11(2)12(7-10)9-23-16-18-14-13(15(22)19-16)8-17-20(14)5-6-21/h3-4,7-8,21H,5-6,9H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOIQSJWGOFIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Antitumor Activity
  • Compound 3b/3c/4a : Pyrazolo[3,4-d]pyrimidines with chloromethyl or tricyclic substituents exhibit potent antitumor activity (IC50: 0.03 µM against MCF7 cells), surpassing methotrexate . The target compound’s 2,5-dimethylbenzyl group may similarly enhance activity by increasing lipophilicity and target engagement.
Enzyme Inhibition
  • ALDH1A Inhibitors : Analogues with 3-fluorobenzyl thio and oxetanyl groups (e.g., 13g, 12d) show submicromolar potency, attributed to hydrophobic interactions and conformational flexibility . The target compound’s bulkier 2,5-dimethylbenzyl group could alter binding kinetics.
  • PDE9 Inhibitors : Derivatives like 1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one highlight the importance of aromatic and fluorinated substituents for selectivity .
Antimicrobial and Anti-inflammatory Activity
  • Compound 10a/10b: Thiazolidinone-fused derivatives demonstrate anti-inflammatory effects, with activity modulated by electron-withdrawing groups (e.g., 4-chlorophenyl) .

Physicochemical Properties

  • Solubility : The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to methyl or phenyl substituents .
  • Stability: High HPLC purity (>95%) in analogues suggests robust synthetic protocols, though recrystallization conditions (e.g., ethanol vs. polyphosphoric acid) vary .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.